

Introduction: The Strategic Value of the Gem-Difluoro Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-Difluoromalonamide**

Cat. No.: **B1584211**

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In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa^{[1][2]}. Among the various fluorinated motifs, the geminal difluoromethylene group (-CF₂-) holds particular significance. **2,2-Difluoromalonamide** (CAS 425-99-0), a white crystalline solid, is a valuable building block that provides this key functional group.

This technical guide offers an in-depth perspective for researchers, chemists, and drug development professionals on the core properties, synthesis, and strategic applications of **2,2-Difluoromalonamide**. Moving beyond a simple data summary, this document elucidates the causal relationships behind its utility, providing both the "what" and the "why" to empower innovative research.

Section 1: Core Physicochemical and Structural Properties

2,2-Difluoromalonamide, systematically named 2,2-difluoropropanediamide, is an organic compound featuring a malonamide backbone with two fluorine atoms attached to the central carbon^{[3][4][5]}. This structure imparts notable chemical stability and unique electronic characteristics.

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} ddot Caption: Chemical structure of **2,2-Difluoromalonamide**.

The key physicochemical properties are summarized below for rapid reference.

Property	Value	Source(s)
CAS Number	425-99-0	[5] [6]
Molecular Formula	C ₃ H ₄ F ₂ N ₂ O ₂	[3] [6]
Molecular Weight	138.07 g/mol	[4] [6]
Appearance	White crystalline solid	[3]
Melting Point	206-207 °C	[6]
Boiling Point	433.9 ± 45.0 °C (Predicted)	[6]
Density	1.524 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in polar solvents; Slightly soluble in DMSO and Methanol	[3] [6]
IUPAC Name	2,2-difluoropropanediamide	[4] [5]
InChIKey	JOAFJXFAASLOHI- UHFFFAOYSA-N	[4]
SMILES	C(=O)(C(C(=O)N)(F)F)N	[4]

Section 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and robust pathway to **2,2-Difluoromalonamide** involves a two-stage process: the electrophilic difluorination of a malonate ester followed by amidation. This approach leverages readily available starting materials and established chemical transformations.

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} ddot Caption: Conceptual workflow for the synthesis of **2,2-Difluoromalonamide**.

Representative Experimental Protocol

This protocol is a representative example based on established chemical principles for the synthesis of fluorinated compounds and amides.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate (CAS 680-65-9)

- **Inert Atmosphere:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (MeCN).
- **Base Addition:** Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.
- **Substrate Addition:** Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.
- **Fluorination:** Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI, 2.5 equivalents), in anhydrous MeCN dropwise.
 - **Causality Note:** Using a slight excess of the fluorinating agent helps drive the reaction to the difluorinated product, overcoming the statistical mixture often seen in malonate fluorinations^[3]. The reaction is highly exothermic and requires careful temperature control.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure diethyl 2,2-difluoromalonate[7].

Step 2: Amidation to **2,2-Difluoromalonamide**

- Reaction Setup: Dissolve the purified diethyl 2,2-difluoromalonate (1.0 equivalent) from Step 1 in ethanol in a pressure-resistant vessel.
- Ammonia Addition: Cool the solution to 0 °C and saturate it with anhydrous ammonia gas, or add a concentrated aqueous solution of ammonium hydroxide (excess).
- Reaction: Seal the vessel and heat to 50-70 °C for 24-48 hours. The progress can be monitored by observing the disappearance of the starting ester by GC-MS.
 - Causality Note: The conversion of an ester to a primary amide is a nucleophilic acyl substitution. Using excess ammonia and elevated temperature/pressure is necessary to drive the equilibrium towards the thermodynamically stable amide product.
- Isolation: Cool the reaction mixture to room temperature. The product, **2,2-Difluoromalonamide**, is often a solid and may precipitate from the solution.
- Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting material or mono-amide intermediate. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid[3].

Section 3: Applications in Research and Drug Development

The primary value of **2,2-Difluoromalonamide** lies in its role as a precursor to molecules containing the difluoromethyl group. This moiety is not merely a passive structural element; it is an active modulator of biological and physical properties.

The Difluoromethyl Group as a Bioisostere

A key strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a drug's profile. The difluoromethyl group is a fascinating bioisostere.

- Hydrogen Bond Donor: Unlike a methyl (-CH₃) or trifluoromethyl (-CF₃) group, the C-H bond in a difluoromethyl group (-CHF₂) is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor. This allows it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), or amide (N-H) groups, potentially preserving or enhancing binding affinity to a biological target while offering improved metabolic stability[8].

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} ddot Caption: Bioisosteric mimicry of a hydroxyl group by a difluoromethyl group.

Modulation of Physicochemical Properties

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1].
- Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes. The gem-difluoro group provides a significant, predictable increase in lipophilicity, allowing for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
- Conformational Control: The electronegative fluorine atoms can influence the conformation of a molecule through steric and electronic effects, potentially locking it into a more bioactive conformation for improved target engagement[2].

Synthetic Utility

2,2-Difluoromalonamide serves as a versatile starting point for more complex structures. For instance, it is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs, which are of interest in pharmaceutical research[6].

Section 4: Spectroscopic and Analytical Data

For researchers synthesizing or handling **2,2-Difluoromalonamide**, mass spectrometry is a key analytical tool for identification and purity assessment. The table below presents predicted collision cross-section (CCS) values for various adducts, which can aid in interpreting high-resolution mass spectrometry data.

Adduct Ion	m/z (Mass/Charge Ratio)	Predicted CCS (Å ²)
[M+H] ⁺	139.03136	121.5
[M+Na] ⁺	161.01330	128.8
[M+NH ₄] ⁺	156.05790	141.7
[M-H] ⁻	137.01680	118.7
[M+HCOO] ⁻	183.02228	142.3

Data sourced from
PubChemLite, calculated using
CCSbase.

Section 5: Safety and Handling

As with all laboratory chemicals, **2,2-Difluoromalonamide** must be handled with appropriate care. It is classified with the following GHS hazards.

- GHS Hazard Statements:
 - H315: Causes skin irritation[4][5].
 - H319: Causes serious eye irritation[4][5].
 - H335: May cause respiratory irritation[4][5].
- Signal Word: Warning[4].

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

2,2-Difluoromalonamide is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is rooted in the unique and powerful properties of the geminal difluoromethylene group it provides. For scientists in drug discovery and materials science, understanding its synthesis, properties, and the mechanistic basis of its applications is crucial for leveraging its full potential. By enabling the rational modulation of hydrogen bonding, metabolic stability, and lipophilicity, this compound serves as a key building block for the next generation of advanced molecules.

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